molecular formula C9H5Cl2N3O3 B2975219 5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one CAS No. 1807979-79-8

5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one

Cat. No.: B2975219
CAS No.: 1807979-79-8
M. Wt: 274.06
InChI Key: MOKFFPRBAODMPV-UHFFFAOYSA-N
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Description

5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one is a heterocyclic compound with significant potential in various scientific fields. This compound features a unique structure combining an oxazolone ring with a dichloropyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one typically involves multiple steps:

    Starting Material: The synthesis begins with 2,6-dichloropyridine-3-carboxylic acid.

    Formation of Intermediate: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

    Amidation: The acid chloride is then reacted with an amine to form the corresponding amide.

    Cyclization: The amide undergoes cyclization with an appropriate reagent, such as a carbodiimide, to form the oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazolone ring, potentially opening it to form amine derivatives.

    Substitution: The dichloropyridine moiety allows for various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-chloropyridine: Shares the pyridine core but lacks the oxazolone ring.

    2,6-dichloropyridine-3-carboxylic acid: A precursor in the synthesis of the target compound.

    Oxazolone derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one is unique due to its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

5-amino-2-(2,6-dichloropyridine-3-carbonyl)-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O3/c10-5-2-1-4(8(11)13-5)9(16)14-7(15)3-6(12)17-14/h1-3H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKFFPRBAODMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N2C(=O)C=C(O2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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